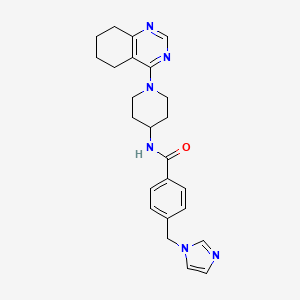

4-((1H-imidazol-1-yl)methyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide

Description

4-((1H-Imidazol-1-yl)methyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide is a heterocyclic compound featuring a benzamide core functionalized with an imidazole-methyl group and a piperidine-tetrahydroquinazoline moiety. Imidazole derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and neuroprotective activities . This compound’s hybrid architecture combines motifs from imidazole (enhancing hydrogen bonding and solubility) and tetrahydroquinazoline (contributing to planar aromatic interactions), positioning it as a candidate for drug discovery .

Properties

IUPAC Name |

4-(imidazol-1-ylmethyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O/c31-24(19-7-5-18(6-8-19)15-29-14-11-25-17-29)28-20-9-12-30(13-10-20)23-21-3-1-2-4-22(21)26-16-27-23/h5-8,11,14,16-17,20H,1-4,9-10,12-13,15H2,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOAQIKMKHDPFTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)CN5C=CN=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1H-imidazol-1-yl)methyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 341.41 g/mol. The structure contains an imidazole ring and a tetrahydroquinazoline moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing imidazole and quinazoline rings have shown effectiveness against various bacterial strains. A study demonstrated that certain imidazole derivatives inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting that the target compound may also possess similar antimicrobial effects through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of imidazole and quinazoline derivatives has been extensively documented. For example, hybrid compounds featuring these moieties have shown selective cytotoxicity against cancer cell lines such as MDA-MB-468 (breast cancer) and A498 (renal cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation by targeting specific kinases involved in cancer progression .

Neuroprotective Effects

Compounds containing piperidine and imidazole rings have been investigated for their neuroprotective properties. Research indicates that such compounds may act as acetylcholinesterase inhibitors, which are beneficial in treating neurodegenerative diseases like Alzheimer's. The dual binding site mechanism enhances their efficacy in preventing acetylcholine breakdown, thus improving cognitive function .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase and cyclooxygenase (COX), leading to reduced inflammation and improved neurotransmission.

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication processes in cancer cells.

- Receptor Modulation : The imidazole moiety can interact with various receptors, potentially modulating signaling pathways involved in cell survival and apoptosis.

Study 1: Antimicrobial Evaluation

A recent study evaluated several imidazole derivatives for their antimicrobial activity against Lactobacillus innocua and E. coli. Among the tested compounds, those resembling our target compound exhibited minimum inhibitory concentrations (MICs) as low as 0.5 mg/mL against E. coli, indicating promising antimicrobial potential .

| Compound | MIC (mg/mL) | Activity Against E. coli |

|---|---|---|

| S17 | 0.5 | Yes |

| S4 | 0.0625 | Yes |

| S8 | 0.0625 | No |

Study 2: Anticancer Activity

In vitro studies on hybrid compounds featuring imidazole and quinazoline structures reported significant cytotoxic effects against breast cancer cells (MDA-MB-468). The IC50 values ranged from 10 to 25 µM, demonstrating effective tumor suppression compared to standard chemotherapeutics .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Hybrid A | MDA-MB-468 | 15 | Apoptosis induction |

| Hybrid B | A498 | 20 | Cell cycle arrest |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with structurally related analogs:

Pharmacological and Physicochemical Insights

Target vs. 1,2-Dimethyl Imidazole-Sulfonamide :

The sulfonamide analog replaces the benzamide group with a sulfonamide, likely altering solubility (sulfonamides are more polar) and target selectivity. The methyl groups on the imidazole may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the unsubstituted imidazole in the target compound.- Target vs.

- Target vs. Hydroxybenzamide : The hydroxybenzamide derivative’s phenolic -OH group could improve antioxidant activity but reduce blood-brain barrier penetration compared to the target’s imidazole-methyl group.

Q & A

Q. What are the standard synthetic routes and key intermediates for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine and tetrahydroquinazoline moieties. Key steps include:

- Reductive amination for coupling the piperidine scaffold with tetrahydroquinazoline (e.g., using Raney Ni for hydrogenation to avoid N-debenzoylation) .

- Nucleophilic substitution for introducing the imidazole-methyl group, often requiring anhydrous conditions and catalysts like DBU .

- Purification via column chromatography or recrystallization to isolate intermediates . Critical Note : Stoichiometric imbalances (e.g., using excess reagents to trap HCl) may lead to unexpected byproducts, necessitating careful monitoring .

Q. Which characterization techniques are essential for confirming the molecular structure?

- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and confirm regioselectivity .

- FT-IR to identify functional groups (e.g., benzamide C=O stretch at ~1650 cm⁻¹) .

- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .

- X-ray crystallography (if crystals are obtainable) to resolve bond angles and torsional strain in the tetrahydroquinazoline-piperidine linkage .

Q. How can solubility challenges be addressed during biological assays?

- Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Modify pH (if feasible) to exploit ionization of the imidazole ring (pKa ~6.9) .

- Validate solubility via HPLC-UV with gradient elution to avoid aggregation artifacts .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproduct formation during synthesis?

- Case Study : reports an unexpected product (compound 4) due to quaternary salt formation between intermediate 3 and excess 2-chlorobenzimidazole. This highlights:

- Kinetic vs. thermodynamic control : Excess reagents may favor side reactions (e.g., CH₃Cl elimination) over the desired pathway .

- Mitigation : Optimize reaction time (shorter durations reduce decomposition) and use scavengers (e.g., molecular sieves) to trap reactive intermediates .

Q. How can computational modeling predict biological target interactions?

- Perform molecular docking (AutoDock Vina or Schrödinger) to map interactions between the benzamide group and kinase ATP-binding pockets .

- Validate with MD simulations (GROMACS) to assess stability of the imidazole-methyl group in hydrophobic cavities .

- Cross-reference with structural analogs (e.g., imidazo[2,1-b]thiazole derivatives) to identify conserved binding motifs .

Q. What strategies resolve contradictions in pharmacological data (e.g., IC₅₀ variability)?

- Assay Optimization :

- Use isothermal titration calorimetry (ITC) to measure binding affinity directly, avoiding fluorescence interference from the imidazole ring .

- Standardize cell lines (e.g., HEK293 vs. CHO) to minimize receptor expression variability .

- Data Interpretation :

- Apply Hill slope analysis to distinguish allosteric vs. orthosteric inhibition mechanisms .

Q. What synthetic modifications improve metabolic stability?

- Deuteriation : Replace labile hydrogen atoms in the methylene group (e.g., CH₂ → CD₂) to slow CYP450-mediated oxidation .

- Bioisosteric replacement : Substitute the tetrahydroquinazoline core with a pyridopyrimidine scaffold to reduce hepatic clearance .

- Validate stability via microsomal incubation assays (human liver microsomes) with LC-MS/MS quantification .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Optimized Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Piperidine amination | 4-Fluorobenzylamine, DBU, MeCN, 60°C | 72 | |

| Imidazole alkylation | 1H-imidazole, NaH, DMF, 0°C → rt | 65 | |

| Final coupling | EDC/HOBt, DCM, 24h | 58 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.